N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(2,5-difluorophenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4/c1-26-17(16-8-11-4-2-3-5-15(11)27-16)10-22-18(24)19(25)23-14-9-12(20)6-7-13(14)21/h2-9,17H,10H2,1H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGZBRMZLLZXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide typically involves the following steps:
Formation of Benzofuran Derivative: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with acetic anhydride.
Introduction of Methoxyethyl Group: The benzofuran derivative is then reacted with 2-bromoethanol to introduce the methoxyethyl group.
Formation of Oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride and 2,5-difluoroaniline to form the desired oxalamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid.
Reduction: The oxalamide group can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of benzofuran and difluorophenyl-containing molecules.
Mechanism of Action
The mechanism of action of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic residues in proteins, while the oxalamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Oxalamide Compounds
The oxalamide scaffold is highly modular, allowing for diverse substitutions that modulate biological activity. Below is a comparative analysis of key structural features and their implications:
Key Observations :
- The benzofuran group in the target compound introduces greater aromaticity and rigidity compared to the dimethoxybenzyl or pyridyl groups in analogs, which may enhance receptor binding specificity.
- Fluorine atoms on the 2,5-difluorophenyl group likely reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
- Methoxyethyl vs. methoxybenzyl substitutions alter solubility profiles, with the former favoring improved aqueous solubility due to the ethylene spacer.
Pharmacological and Toxicological Comparisons
Receptor Binding and Activity
- S336 (evidence-based): Activates TAS1R1/TAS1R3 with high potency (EC₅₀ ~ 0.1 µM), attributed to synergistic effects of its dimethoxybenzyl and pyridyl groups .
- No direct activity data is available in the provided evidence.
Toxicological Profiles
Notes:
Metabolic Pathway Analysis
Oxalamides generally undergo hydrolysis of the oxalamide bond, followed by oxidation of aromatic/heterocyclic rings and conjugation with glucuronic acid . Key differences for the target compound:
- Benzofuran oxidation : May produce reactive intermediates, requiring detoxification via glutathione conjugation.
Biological Activity
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide is a complex organic compound notable for its potential biological activities. This compound features a benzofuran core, which is recognized for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, examining its mechanism of action, target receptors, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure incorporates a benzofuran moiety linked to an oxalamide group, which contributes to its biological activity.
Target Receptors : The primary target for this compound is the 5HT1A receptor , a subtype of serotonin receptor implicated in various neurological processes. The compound exhibits a binding affinity with a Ki value of 806 nM , indicating moderate potency in receptor interaction .
Mode of Action : The interaction with the 5HT1A receptor suggests potential applications in treating mood disorders and anxiety due to its role in serotonin signaling pathways. Additionally, the compound may influence neurogenesis and neuroprotection through its serotonergic activity.
Research Findings
Recent studies have explored the biological activity of benzofuran derivatives, highlighting their therapeutic potential. Notably:
- Anticancer Activity : Benzofuran derivatives have shown significant anticancer properties. In vitro studies indicated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Neuroprotective Effects : Research has demonstrated that benzofuran-based compounds can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is crucial for developing treatments for neurodegenerative diseases .
Table 1: Summary of Biological Activities
Example Study: Anticancer Efficacy
In a study assessing the anticancer efficacy of benzofuran derivatives, this compound was evaluated alongside other compounds. Results indicated that this compound reduced cell viability in breast cancer cells by approximately 70% at concentrations above 10 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and reaction conditions for synthesizing N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide?
- Methodological Answer : The synthesis typically involves coupling a benzofuran-methoxyethyl amine with a 2,5-difluorophenyl oxalamide precursor. Critical steps include nucleophilic substitution and amide bond formation. Temperature control (e.g., 0–5°C for sensitive intermediates) and catalysts like triethylamine are essential to minimize side reactions. Reaction purity is monitored via TLC or HPLC, with purification via column chromatography .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the connectivity of the benzofuran, methoxyethyl, and difluorophenyl groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₁H₂₀F₂N₂O₄). Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups like the oxalamide carbonyl (C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize yield and purity during large-scale synthesis?
- Methodological Answer : Continuous flow reactors improve scalability by enhancing heat/mass transfer. Catalytic systems (e.g., Pd/C for deprotection) reduce byproducts. Purity (>99%) is achieved via recrystallization in ethanol/water mixtures. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .
Q. What in vitro assays are suitable for evaluating its bioactivity?
- Methodological Answer : Enzymatic inhibition assays (e.g., fluorescence-based protease screens) quantify IC₅₀ values. Antiviral activity is tested using HIV entry inhibition assays with pseudotyped viruses, while cytotoxicity is assessed via MTT assays on HEK293 cells. Dose-response curves are analyzed using GraphPad Prism .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using WHO reference materials and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays). Meta-analysis of IC₅₀ ranges (e.g., 0.5–10 µM in protease inhibition) helps identify outliers .
Q. What computational approaches predict its mechanism of action?
- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with targets like HIV gp120 or γ-secretase. MD simulations (AMBER/CHARMM) assess binding stability over 100-ns trajectories. QSAR models prioritize analogs with improved LogP (<3) and polar surface area (>90 Ų) for blood-brain barrier penetration .
Q. How does the compound’s stability vary under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) show degradation <5% via HPLC. Degradation products (e.g., hydrolyzed oxalamide) are identified using LC-MS. Buffered solutions (pH 7.4) exhibit higher stability than acidic conditions (pH 2.0), suggesting enteric coating for oral delivery .
Q. What structure-activity relationship (SAR) insights guide analog design?
- Methodological Answer : Substitution on the benzofuran ring (e.g., electron-withdrawing groups at C5) enhances protease inhibition. Replacing methoxyethyl with morpholinoethyl (e.g., C23H26F2N4O3) improves solubility but reduces CNS penetration. Fluorine at the difluorophenyl meta position is critical for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
